molecular formula C17H15N3O4S B2946667 N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864976-59-0

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2946667
CAS No.: 864976-59-0
M. Wt: 357.38
InChI Key: ZBIVIICDQCOMBE-ZCXUNETKSA-N
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Description

N-[(2Z)-3-(2-Methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived compound featuring a nitro group at the 6-position of the benzothiazole ring and a 2-methoxyethyl substituent at the 3-position. The (2Z)-configuration indicates a planar geometry around the imine bond (C=N), critical for its electronic and steric properties. This compound is synthesized via condensation reactions involving benzamide derivatives and functionalized benzothiazole precursors, often characterized by X-ray crystallography (e.g., SHELX software ) and spectroscopic methods (¹H/¹³C NMR, IR) .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-24-10-9-19-14-8-7-13(20(22)23)11-15(14)25-17(19)18-16(21)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIVIICDQCOMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with 2-methoxyethylamine, followed by nitration to introduce the nitro group. The final step involves the formation of the benzamide moiety through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield a variety of functionalized benzothiazole compounds .

Scientific Research Applications

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues in the Benzothiazole Family

Substituent Variations on the Benzothiazole Core

  • 3,5-Dimethoxy-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS 865159-74-6) Key Differences: Replaces the 6-nitro group with a sulfamoyl (-SO₂NH₂) moiety and adds 3,5-dimethoxy substituents on the benzamide ring. Synthesis: Similar condensation methods but requires sulfamoylation at the 6-position .
  • N-[(2Z)-6-Bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-4-(dimethylsulfamoyl)benzamide
    • Key Differences : Features a bromo substituent at the 6-position and a dimethylsulfamoyl group on the benzamide.
    • Impact : Bromine’s electronegativity alters electronic distribution, while the dimethylsulfamoyl group may modulate pharmacokinetic properties (e.g., metabolic stability) .

Heterocyclic Core Modifications

  • N-[(2Z,4Z)-4-Benzylidene-6-chloro-1,4-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide Key Differences: Replaces the benzothiazole with a pyridothiazine ring and introduces a chloro substituent. The chloro group provides a steric and electronic contrast to nitro .
Functional Group Comparisons

Nitro vs. Sulfamoyl vs. Bromo Substituents

Substituent Electronic Effect Biological Relevance Synthetic Accessibility
Nitro (-NO₂) Strong electron-withdrawing May enhance reactivity in electrophilic reactions Requires nitration conditions
Sulfamoyl (-SO₂NH₂) Moderate electron-withdrawing Improves solubility and target binding via H-bonding Sulfamoylation via SO₂Cl₂ intermediates
Bromo (-Br) Moderate electron-withdrawing Useful in cross-coupling reactions (e.g., Suzuki) Electrophilic bromination

Benzamide vs. Sulfonamide Moieties

  • 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide
    • Key Differences : Replaces benzamide with a sulfonamide group and adds a methyl substituent on the benzothiazole.
    • Impact : Sulfonamides generally exhibit higher acidity (pKa ~10) compared to benzamides (pKa ~15), affecting ionization and membrane permeability .
Pharmacological and Physicochemical Properties
  • Antimicrobial Activity : Benzimidazole-thioacetamido derivatives (e.g., compound W1 in ) with nitro groups show moderate activity against E. coli (MIC = 32 µg/mL), suggesting the nitro group in the target compound may confer similar effects .
  • Solubility : The 2-methoxyethyl chain in the target compound improves aqueous solubility compared to analogues with alkyl or aryl substituents (e.g., ’s methyl group) .
  • Thermal Stability : Melting points for nitro-substituted benzothiazoles (e.g., ~250–270°C dec.) are higher than sulfamoyl or methoxy analogues due to stronger intermolecular interactions (e.g., dipole-dipole) .
Structural Validation Techniques
  • X-ray Crystallography : The target compound’s Z-configuration and planarity are confirmed via programs like SHELXL and ORTEP-3 , consistent with torsion angles reported for similar structures (e.g., −170.98° to 177.76° in ) .
  • Elemental Analysis : Discrepancies in C/H/N ratios (e.g., ±0.1% in ) highlight the importance of rigorous validation to distinguish between nitro and sulfamoyl derivatives .

Biological Activity

N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O4S2, with a molecular weight of 417.5 g/mol. The compound features a benzothiazole core structure with various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H19N3O4S2
Molecular Weight417.5 g/mol
CAS Number865174-43-2
IUPAC NameN-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and potential therapeutic effects.
  • Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Induction : The presence of the nitro group can generate reactive oxygen species (ROS), contributing to its cytotoxic effects against cancer cells.

Biological Activity

Research has demonstrated that benzothiazole derivatives exhibit significant biological activities. Below are some notable findings related to this compound:

Anticancer Activity

Studies have shown that benzothiazole derivatives possess anticancer properties. In vitro studies indicated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of benzothiazole derivatives. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

Anti-inflammatory Effects

In vivo studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Cancer Cell Lines : A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines (MCF7), with IC50 values indicating potent anticancer activity.
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control groups.

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